

Application Note: Spectrophotometric Determination of Nickel(II) using N-benzylideneaniline Ligand

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Compound of Interest

Compound Name: *N*-Benzylideneaniline

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Introduction

N-benzylideneaniline, a Schiff base synthesized from the condensation of benzaldehyde and aniline, serves as an effective chelating ligand for transition metal ions. Its complex with nickel(II) exhibits a distinct absorbance maximum in the UV-visible spectrum, enabling the quantitative determination of nickel through spectrophotometry. This application note provides a detailed protocol for the synthesis of the **N-benzylideneaniline** ligand and its application in the spectrophotometric analysis of nickel(II). The method is characterized by its simplicity, cost-effectiveness, and suitability for various sample matrices.

Data Presentation

The spectrophotometric method for nickel(II) determination using the **N-benzylideneaniline** ligand is summarized by the following quantitative parameters:

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λ_{max})	360 nm	[1][2][3]
Stoichiometry (Ni^{2+} :Ligand)	1:2	[2][3]
Linearity Range (Beer's Law)	up to 6.0 ppm Ni^{2+}	[1]
Optimal pH	12.5	[1]
Limit of Detection (LOD)	0.0554 $\mu\text{g/mL}$	[1]
Limit of Quantification (LOQ)	0.0764 $\mu\text{g/mL}$	[1]
Molar Absorptivity (ϵ)	Method for calculation provided in Okuo et al. (2019)	[1]
Melting Point of N-benzylideneaniline	56.2 $^{\circ}\text{C}$	[1][4]
Melting Point of Ni(II) -Complex	175.6 $^{\circ}\text{C}$	[1][3][4]

Experimental Protocols

Synthesis of N-benzylideneaniline Ligand

This protocol details the synthesis of the **N-benzylideneaniline** Schiff base ligand.

Materials:

- Benzaldehyde
- Aniline
- Absolute Ethanol
- Round-bottom flask (250 mL)
- Reflux condenser
- Stirring bar and magnetic stirrer

- Beaker (600 mL)
- Ice bath
- Filtration apparatus
- Desiccator with activated silica gel

Procedure:

- To a 250 mL round-bottom flask equipped with a stirring bar and reflux condenser, add equimolar quantities of benzaldehyde and aniline.
- Stir the mixture at room temperature. An exothermic reaction should commence within a few minutes, leading to the separation of water.
- After the initial reaction subsides, reflux the mixture at 80°C for four hours.^[1]
- Following reflux, pour the hot mixture into a 600 mL beaker containing 165 mL of absolute ethanol, stirring vigorously.
- Allow the solution to cool to room temperature to initiate crystallization.
- Place the beaker in an ice bath for 30 minutes to ensure complete crystallization.^[1]
- Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
- Dry the synthesized **N-benzylideneaniline** in a desiccator over activated silica gel for 48 hours. A product yield of approximately 84% can be expected.^{[1][4]}

Spectrophotometric Determination of Nickel(II)

This protocol describes the use of the synthesized **N-benzylideneaniline** ligand for the quantitative analysis of Ni^{2+} .

Materials and Reagents:

- Synthesized **N-benzylideneaniline** ligand

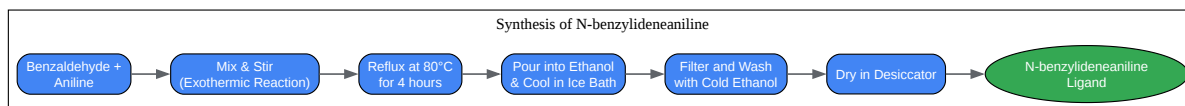
- Nickel(II) standard solution (e.g., from $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$)
- Methanol
- Sodium Hydroxide (NaOH), 1.0 M and 0.5 M solutions
- Methylamine
- Distilled water
- Volumetric flasks (25 mL)
- Pipettes
- UV-Vis Spectrophotometer

Procedure:

- Preparation of Reagent Solution: Prepare a solution of the **N-benzylideneaniline** ligand in a suitable solvent such as methanol.
- Preparation of Standard Solutions: Prepare a series of nickel(II) standard solutions with concentrations ranging from 0.5 to 6.0 ppm by diluting a stock solution.
- Complex Formation:
 - In a 25 mL volumetric flask, add a known volume of the nickel(II) standard or sample solution.
 - Add the **N-benzylideneaniline** ligand solution, 3 mL of 0.5 M NaOH, and 3 mL of methylamine.^[1]
 - The recommended order of addition is Ni^{2+} solution, followed by the ligand solution, NaOH, and then methylamine.^[1]
 - Dilute to the mark with distilled water.

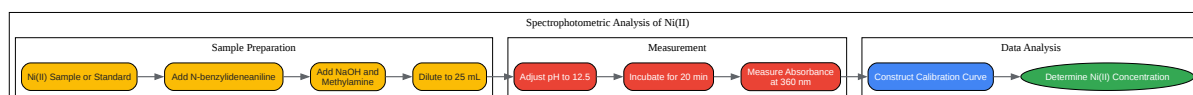
- pH Adjustment and Incubation: Adjust the pH of the solution to 12.5 using 1.0 M NaOH. Allow the solution to stand for 20 minutes for full color development.[1]
- Spectrophotometric Measurement:
 - Measure the absorbance of the solution at the wavelength of maximum absorbance (λ_{max} = 360 nm) against a reagent blank. The reagent blank is prepared in the same manner but without the nickel(II) analyte.[1]
- Calibration Curve: Plot a graph of absorbance versus the concentration of the nickel(II) standards. This calibration curve should be linear up to 6.0 ppm.
- Sample Analysis: Measure the absorbance of the unknown sample prepared in the same way and determine its concentration from the calibration curve.

Visualizations



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Caption: Workflow for the synthesis of the **N-benzylideneaniline** ligand.



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Caption: Workflow for the spectrophotometric analysis of Nickel(II).

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